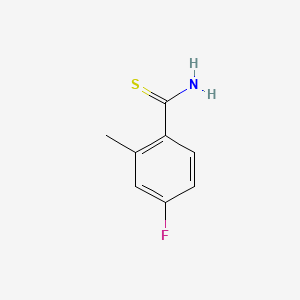

4-Fluoro-2-methyl-thiobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNS/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVOYVGIXSEIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256482-73-1 | |

| Record name | 4-FLUORO-2-METHYL-THIOBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Navigating the Landscape of Specialty Chemicals

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of Fluorinated Thiobenzamides, with a Focus on 4-Fluoro-2-methyl-thiobenzamide

In the realm of drug discovery and materials science, the introduction of specific functional groups can profoundly alter the physicochemical and biological properties of a molecule. Fluorinated aromatic compounds, in particular, have garnered significant attention for their ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This guide focuses on the chemical properties of a niche yet promising class of compounds: fluorinated thiobenzamides.

Part 1: The Model Compound: 4-Fluorothiobenzamide

The foundational step to understanding the target molecule is to master its parent analogue. 4-Fluorothiobenzamide serves as an excellent model, providing a baseline for its chemical behavior and properties.

Molecular Identity and Physicochemical Properties

4-Fluorothiobenzamide is an organofluorine compound characterized by a thioamide group attached to a 4-fluorinated benzene ring.[3] Its core properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-fluorobenzenecarbothioamide | [3] |

| CAS Number | 22179-72-2 | [3] |

| Molecular Formula | C₇H₆FNS | [3] |

| Molecular Weight | 155.19 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 150 °C | [4] |

| Boiling Point (Predicted) | 239.5 ± 42.0 °C | [4] |

| Density (Predicted) | 1.290 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 12.50 ± 0.29 | [4] |

| InChIKey | VQFOHZWOKJQOGO-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=CC=C1C(=S)N)F | [3] |

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation of synthetic compounds.

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-Fluorothiobenzamide is distinguished by characteristic absorption bands. Key vibrational frequencies include the N-H stretching of the primary amide, C=S stretching (thioamide I band), and the C-F stretching of the fluoroaromatic system. The presence of these peaks provides definitive evidence of the compound's structure.[3]

-

Raman Spectroscopy: Complementing IR, Raman spectroscopy helps to identify vibrations, particularly for the symmetric C=S bond, providing a more complete vibrational profile of the molecule.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the amide protons (a broad singlet) and two distinct signals in the aromatic region, appearing as doublets of doublets due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon spectrum would display a characteristic downfield signal for the thio-carbonyl carbon (C=S), typically around 200 ppm. The aromatic carbons would show splitting due to C-F coupling, with the carbon directly bonded to fluorine exhibiting the largest coupling constant.

-

¹⁹F NMR: A singlet would be observed in the fluorine NMR spectrum, confirming the presence of the single fluorine atom on the aromatic ring.

-

Synthesis Pathway: Thionation of Benzamides

The most common and efficient laboratory-scale synthesis of thioamides involves the thionation of the corresponding amide. A well-established method utilizes Lawesson's reagent. The causality behind this choice is the reagent's high reactivity and specificity for converting carbonyls (C=O) to thiocarbonyls (C=S) under relatively mild conditions.

Caption: General synthesis workflow for 4-Fluorothiobenzamide.

Protocol: Synthesis of 4-Fluorothiobenzamide

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzamide (1 equivalent) in anhydrous toluene.

-

Reagent Addition: Add Lawesson's reagent (0.5 equivalents) to the solution. Self-Validating Insight: Using 0.5 eq is crucial as the reagent contains two P=S moieties that can react.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter to remove any insoluble byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-Fluorothiobenzamide.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 4-Fluorothiobenzamide presents specific hazards.[3]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][5]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[3]

Standard Handling Procedures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Handle in a well-ventilated area or a chemical fume hood.[6]

-

Avoid ingestion, inhalation, and contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.[5]

Part 2: The Target Molecule: 4-Fluoro-2-methyl-thiobenzamide

With a solid understanding of the model compound, we can now extrapolate the properties of 4-Fluoro-2-methyl-thiobenzamide. The key structural difference is the introduction of a methyl group at the C-2 position (ortho to the thioamide). This addition is not trivial and induces significant electronic and steric effects.

Predicted Molecular and Physicochemical Properties

The methyl group adds to the molecular weight and is expected to influence intermolecular forces, thereby altering physical properties like melting and boiling points.

| Property | Predicted Value / Effect | Rationale |

| IUPAC Name | 4-fluoro-2-methylbenzenecarbothioamide | Standard nomenclature |

| Molecular Formula | C₈H₈FNS | Addition of a -CH₂- group |

| Molecular Weight | 169.22 g/mol | Calculated from formula |

| Melting Point | Likely lower than 150 °C | The ortho-methyl group can disrupt crystal lattice packing compared to the unsubstituted analogue, typically lowering the melting point. |

| Solubility | Increased solubility in nonpolar solvents | The methyl group increases the nonpolar character of the molecule. |

Impact of the 2-Methyl Group on Reactivity and Conformation

The primary influence of the ortho-methyl group is steric hindrance.

-

Conformational Restriction: The methyl group will sterically clash with the thioamide functional group, forcing the C(S)NH₂ group to twist out of the plane of the benzene ring. This loss of planarity can affect the molecule's electronic properties and its ability to participate in reactions where conjugation is important.

-

Electronic Effect: The methyl group is weakly electron-donating through hyperconjugation. This effect slightly increases the electron density of the aromatic ring, which could subtly influence its reactivity in electrophilic substitution reactions, though the thioamide group's directing effects would be more dominant.

Caption: Steric effect of the ortho-methyl group on molecular planarity.

Proposed Synthesis Pathway

The synthesis of 4-Fluoro-2-methyl-thiobenzamide would logically start from a precursor already containing the 4-fluoro-2-methylbenzene core. 4-Fluoro-2-methylbenzonitrile is a commercially available and ideal starting material.[7] The conversion of a nitrile to a thioamide can be achieved using hydrogen sulfide (H₂S) or other sulfiding agents.

Caption: Proposed synthesis of the target molecule from its nitrile precursor.

Protocol: Proposed Synthesis of 4-Fluoro-2-methyl-thiobenzamide

-

Setup: Dissolve 4-Fluoro-2-methylbenzonitrile (1 equivalent) in a solution of pyridine and triethylamine. Causality: The basic amine solvent acts as a catalyst and traps the HCl byproduct if using H₂S from a salt.

-

Reaction: Bubble hydrogen sulfide gas through the solution at room temperature or with gentle heating. Alternatively, use a sulfiding agent like sodium hydrosulfide.

-

Monitoring: Track the disappearance of the nitrile starting material by IR spectroscopy (loss of the C≡N stretch at ~2230 cm⁻¹) or TLC.

-

Workup: Once the reaction is complete, pour the mixture into water and acidify to precipitate the crude thioamide.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization to obtain the final product.

Potential in Drug Development

The structural motifs present in 4-Fluoro-2-methyl-thiobenzamide are highly relevant to medicinal chemistry.

-

Fluorine Atom: As established, the fluorine at the 4-position is a bioisostere for a hydrogen atom that can block metabolic oxidation at that site, potentially increasing the drug's half-life.[1][2]

-

Thioamide Group: This functional group is a key component in several classes of drugs, including anti-androgens like Enzalutamide (which contains a related thiohydantoin core).[8] It can act as a hydrogen bond donor and acceptor, contributing to target binding.

-

Methyl Group: The 2-methyl group provides a handle for further chemical modification and can be used to fine-tune the molecule's shape (conformation) to optimize its fit within a biological target's binding pocket.

This compound could serve as a valuable intermediate for synthesizing novel inhibitors for enzymes or receptors in therapeutic areas such as oncology and inflammatory diseases.[9]

Conclusion

While direct experimental data for 4-Fluoro-2-methyl-thiobenzamide remains elusive, a robust and scientifically grounded profile can be constructed by analyzing its parent analogue, 4-Fluorothiobenzamide, and applying fundamental principles of chemical reactivity. The model compound is a stable, crystalline solid whose synthesis is readily achievable via thionation of the corresponding benzamide. The introduction of a 2-methyl group is predicted to decrease planarity due to steric hindrance, lower the melting point, and require an alternative synthetic starting material like 4-Fluoro-2-methylbenzonitrile. The combination of the thioamide functional group and the strategic placement of fluorine makes this class of compounds highly attractive for further exploration in medicinal chemistry and drug development programs.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 737223, 4-Fluorothiobenzamide. Available at: [Link]

-

Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2783217, 4-Fluoro-2-methylbenzaldehyde. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44139521, 4-Amino-2-fluoro-N-methylbenzamide. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3460457, 4-Fluoro-2-methylbenzylamine. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4074247, 4-fluoro-N-methylbenzamide. Available at: [Link]

- Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

- Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5865. Available at: [Link]

-

Capot Chemical Co., Ltd. (n.d.). Material Safety Data Sheet: 4-Fluoro-N-methylbenzamide. Available at: [Link]

-

Wagner, F., et al. (2016). Targeted Fluoro Positioning for the Discovery of a Potent and Highly Selective Matrix Metalloproteinase Inhibitor. ChemMedChem, 11(11), 1141-1145. Available at: [Link]

- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Chen, X., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-3111. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Targeted Fluoro Positioning for the Discovery of a Potent and Highly Selective Matrix Metalloproteinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluorothiobenzamide | C7H6FNS | CID 737223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-FLUOROTHIOBENZAMIDE | 22179-72-2 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. ossila.com [ossila.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Structure Elucidation of 4-Fluoro-2-methylthiobenzamide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. Thioamides, in particular, are a class of compounds that have garnered significant interest due to their diverse biological activities and applications as synthetic intermediates.[1][2][3] This guide provides a comprehensive, in-depth methodology for the structural elucidation of a specific thioamide derivative, 4-fluoro-2-methylthiobenzamide. We will navigate through a logical workflow, from synthesis to definitive spectroscopic analysis, underscoring the rationale behind each experimental choice. This document is intended for researchers, scientists, and professionals in drug development who require a robust framework for characterizing similar molecules.

Anticipated Molecular Structure

Before delving into the analytical techniques, let us first visualize the target molecule, 4-fluoro-2-methylthiobenzamide.

Figure 1. Proposed structure of 4-fluoro-2-methylthiobenzamide.

Synthesis Pathway: A Logical Approach

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide.[4] Therefore, a logical synthetic route to 4-fluoro-2-methylthiobenzamide would start from the commercially available 4-fluoro-2-methylbenzoic acid.

Figure 3. Proposed fragmentation pathway for 4-fluoro-2-methylthiobenzamide.

X-ray Crystallography: The Definitive Structure

While the combination of NMR, IR, and MS provides compelling evidence for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state. [5][6] Experimental Protocol:

-

Crystal Growth: Suitable single crystals of 4-fluoro-2-methylthiobenzamide would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

The resulting crystal structure would confirm the connectivity of all atoms and the substitution pattern on the aromatic ring, leaving no doubt as to the identity of the synthesized compound.

Conclusion: A Self-Validating Workflow

The structure elucidation of 4-fluoro-2-methylthiobenzamide, as outlined in this guide, represents a robust and self-validating workflow. Each analytical technique provides complementary information, and the congruence of the data from all methods lends a high degree of confidence to the final structural assignment. This systematic approach, grounded in the fundamental principles of spectroscopy and chemical synthesis, is a testament to the power of modern analytical chemistry and serves as a reliable blueprint for the characterization of novel chemical entities.

References

-

Stenfors, B. A.; Ngassa, F. N. The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. Eur. J. Chem.2021 , 12, 109-116. [Link]

-

4-fluoro-N-methylbenzamide | C8H8FNO | CID 4074247 - PubChem. [Link]

-

4-Fluorothiobenzamide | C7H6FNS | CID 737223 - PubChem. [Link]

-

Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

-

Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido) - ResearchGate. [Link]

-

(PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Benzamide-simplified mass spectrum. | Download Scientific Diagram - ResearchGate. [Link]

-

Thioamide N–C(S) Activation - The Royal Society of Chemistry. [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. [Link]

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P

-

Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide. [Link]

-

Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE. [Link]

-

(PDF) Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide - ResearchGate. [Link]

-

Exploring 4-Fluoro-2-Methylbenzaldehyde: Properties and Applications. [Link]

-

Structure Elucidation By NMR In Organic Chemistry - A Practical Guide. [Link]

-

Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. [Link]

-

SYNTHESIS OF THIOAMIDE COMPLEX COMPOUNDS OF COPPER(II) AND STUDY OF THEIR MUTUAL TRANSFORMATIONS | Journal of Chemistry and Technologies. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Publishing. [Link]

-

A novel method for heterocyclic amide–thioamide transformations - PMC - NIH. [Link]

-

The C = S stretching frequency in the infrared spectra of studied compounds. - ResearchGate. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. [Link]

-

V-Chemisry-5-PREPARATION-STRUCTURE-AND-MODEL-REACTIONS-OF-THIOAMIDES.pdf - ResearchGate. [Link]

-

IR Spectroscopy - Basic Introduction - YouTube. [Link]

-

Carbon-13 NMR spectrum for the formation of thioformamide from hydrogen... | Download Scientific Diagram - ResearchGate. [Link]

-

Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. - Dr. B. B. Hegde First Grade College, Kundapura. [Link]

-

BCH2207: THEORY OF SPECTROSCOPIC METHODS LESSON 1 - YouTube. [Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH. [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SYNTHESIS OF THIOAMIDE COMPLEX COMPOUNDS OF COPPER(II) AND STUDY OF THEIR MUTUAL TRANSFORMATIONS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Fluoro-2-methyl-thiobenzamide (CAS No. 1256482-73-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-methyl-thiobenzamide, a fluorinated aromatic thioamide of interest in medicinal and agrochemical research. While specific literature on this compound is limited, this document consolidates available information and provides expert insights into its synthesis, characterization, and potential applications based on the well-established chemistry of related thioamides and organofluorine compounds. This guide is intended to serve as a foundational resource for researchers exploring the utility of this molecule in the development of novel bioactive agents.

Introduction: The Scientific Rationale

4-Fluoro-2-methyl-thiobenzamide (C₈H₈FNS) is a synthetic organic compound characterized by a benzamide scaffold with a sulfur atom replacing the carbonyl oxygen (thiobenzamide), a fluorine atom at the 4-position, and a methyl group at the 2-position of the aromatic ring. The strategic incorporation of these functionalities suggests its potential as a valuable building block in drug discovery and agrochemical development.

The thioamide group is a bioisostere of the amide bond, offering altered electronic properties, lipophilicity, and metabolic stability. Thioamides are known to exhibit a wide range of biological activities, including anti-inflammatory, and antimicrobial properties.[1][2] The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. Furthermore, the methyl group provides steric bulk and can influence the conformational preferences of the molecule, potentially fine-tuning its interaction with biological targets.

This guide will delineate a probable synthetic pathway, propose methods for its analytical characterization, and explore its prospective applications, providing a solid framework for its scientific investigation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Fluoro-2-methyl-thiobenzamide is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1256482-73-1 | Internal Database |

| Molecular Formula | C₈H₈FNS | Internal Database |

| Molecular Weight | 169.22 g/mol | Internal Database |

| Appearance | Solid (predicted) | Inferred |

| Melting Point | 52-56°C | [3] |

| Sensitivity | Air sensitive | [3] |

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available 4-fluoro-2-methylbenzaldehyde.

Caption: Proposed synthetic pathway for 4-Fluoro-2-methyl-thiobenzamide.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-methylbenzonitrile (Precursor)

A common method for the synthesis of benzonitriles from benzaldehydes involves the dehydration of an intermediate oxime.[4]

-

Materials: 4-Fluoro-2-methylbenzaldehyde, Hydroxylamine hydrochloride, Sodium bisulfate monohydrate, Toluene.

-

Procedure:

-

To a solution of 4-fluoro-2-methylbenzaldehyde in a suitable solvent such as toluene, add hydroxylamine hydrochloride to form the corresponding oxime.

-

The resulting 4-fluoro-2-methylbenzaldoxime is then subjected to dehydration. This can be achieved by heating in the presence of a dehydrating agent like sodium bisulfate monohydrate.[6]

-

The reaction is typically carried out at elevated temperatures (around 100-120°C).[4]

-

Upon completion, the reaction mixture is cooled, and the product is isolated using standard techniques such as extraction and crystallization.[4]

-

Step 2: Synthesis of 4-Fluoro-2-methyl-thiobenzamide (Thionation)

The conversion of the nitrile to the thioamide can be effectively achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.[5][7][8]

-

Materials: 4-Fluoro-2-methylbenzonitrile, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide], Anhydrous tetrahydrofuran (THF) or toluene.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-2-methylbenzonitrile in anhydrous THF or toluene.

-

Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the solution.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 60-80°C) to facilitate the reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified. A common challenge with Lawesson's reagent is the removal of phosphorus-containing byproducts. Purification is typically achieved by silica gel column chromatography.[5]

-

Caption: Experimental workflow for the thionation step.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 4-Fluoro-2-methyl-thiobenzamide. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the thioamide N-H protons. The aromatic protons will likely appear as complex multiplets due to fluorine-proton and proton-proton coupling. The methyl group should appear as a singlet, and the N-H protons as a broad singlet.

-

¹³C NMR: The carbon NMR will provide information on the carbon skeleton. The thiocarbonyl carbon (C=S) is expected to resonate at a characteristic downfield shift. Aromatic carbons will show splitting due to carbon-fluorine coupling.[9][10]

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[11][12]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₈H₈FNS.[13]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include N-H stretching vibrations, C=S stretching (thioamide I band), and C-N stretching (thioamide II band). The spectrum for the related 4-fluorothiobenzamide can be used as a reference.[3]

Potential Applications in Research and Development

Given its structural features, 4-Fluoro-2-methyl-thiobenzamide is a promising candidate for exploration in both medicinal chemistry and agrochemical research.

Drug Discovery

The thioamide moiety is a versatile functional group in drug design, known to enhance the potency and pharmacokinetic profiles of drug candidates.[2] Substituted thiobenzamides have been investigated for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents.[1] The presence of the fluorine atom in 4-Fluoro-2-methyl-thiobenzamide could further enhance its potential by improving metabolic stability and target engagement.[1] This compound could serve as a key intermediate for the synthesis of more complex molecules targeting a variety of biological pathways.

Agrochemicals

Organofluorine compounds play a significant role in modern agrochemicals, often imparting desirable properties such as increased efficacy and metabolic stability.[14] Benzamide and thiobenzamide derivatives are found in a number of commercial fungicides and insecticides.[14][15][16] The specific substitution pattern of 4-Fluoro-2-methyl-thiobenzamide makes it a valuable scaffold for the synthesis of novel pesticides. It could be a precursor to active ingredients that target specific biological pathways in pests or weeds, potentially leading to the development of more selective and environmentally benign crop protection agents.

Safety and Handling

4-Fluoro-2-methyl-thiobenzamide is described as an air-sensitive solid and should be handled with appropriate precautions in a well-ventilated laboratory fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Fluoro-2-methyl-thiobenzamide is a molecule with significant potential as a building block in the design and synthesis of novel bioactive compounds. While specific data for this compound is not extensively published, this guide provides a robust framework for its synthesis, characterization, and exploration in drug discovery and agrochemical research. The strategic combination of a thioamide functional group with fluorine and methyl substituents on a benzene ring offers a rich chemical space for the development of next-generation therapeutic and crop protection agents. Further investigation into the biological activities of this compound and its derivatives is highly warranted.

References

-

4-Fluoro-2-methyl-thiobenzamide, 97% | CAS 1256482-73-1. Available from: [Link]

-

Thionation Using Fluorous Lawesson's Reagent | Request PDF. Available from: [Link]

- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.

-

SYNTHESIS OF SOME NEW 2-((4-CHLOROPHENOXY)METHYL)-N-(ARYLCARBAMOTHIOYL) BENZAMIDES AS POTENTIAL ANTIFUNGAL AGENTS. Available from: [Link]

-

Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer - MDPI. Available from: [Link]

-

13 C NMR of 4-SubstitutedN-[(Dimethylamino)Methyl]Benzamides - Sci-Hub. Available from: [Link]

-

Thionation Using Fluorous Lawesson's Reagent - Organic Chemistry Portal. Available from: [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link]

-

(PDF) Advances in research of new 2-((4-ethylphenoxy)methyl)-n-(arylcarbamothioyl)benzamides - ResearchGate. Available from: [Link]

-

Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments - PMC - NIH. Available from: [Link]

-

c. 1 H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide (Scheme 2, 2h) - ResearchGate. Available from: [Link]

-

19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing). Available from: [Link]

-

13 C NMR for 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. - ResearchGate. Available from: [Link]

-

Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - MDPI. Available from: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

-

8 - Organic Syntheses Procedure. Available from: [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. Available from: [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Available from: [Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH. Available from: [Link]

-

4-Fluoro-2-(trifluoromethyl)benzamide - the NIST WebBook. Available from: [Link]

-

Unlocking the potential of the thioamide group in drug design and development - PMC - NIH. Available from: [Link]

-

3-Fluoro-4-methyl-thiobenzamide | C8H8FNS | CID 3823232 - PubChem. Available from: [Link]

-

Fluorine-19 Nuclear Magnetic Resonance - DTIC. Available from: [Link]

Sources

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Fluorothiobenzamide | C7H6FNS | CID 737223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]

- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Methylbenzamide(613-93-4) 13C NMR [m.chemicalbook.com]

- 10. sci-hub.box [sci-hub.box]

- 11. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 3-Fluoro-4-methyl-thiobenzamide | C8H8FNS | CID 3823232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. farmaciajournal.com [farmaciajournal.com]

- 15. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Fluoro-2-methyl-thiobenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 4-Fluoro-2-methyl-thiobenzamide, a fluorinated aromatic thioamide of interest in medicinal and agrochemical research. This document moves beyond a simple data sheet to offer insights into the rationale behind its structural features and guidance for its handling and application in a research setting.

Introduction: The Significance of Fluorinated Thioamides

4-Fluoro-2-methyl-thiobenzamide (CAS No. 1256482-73-1) belongs to the class of thioamides, organic compounds where a sulfur atom replaces the oxygen of an amide. The introduction of fluorine and a methyl group onto the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. Such modifications are a common strategy in drug discovery and agrochemical development to enhance efficacy and fine-tune pharmacokinetic profiles.[1] The thioamide functional group itself is a bioisostere of the amide bond, but with distinct chemical reactivity and metabolic pathways, often involving S-oxidation to reactive intermediates.[2] This unique profile makes fluorinated thioamides like 4-Fluoro-2-methyl-thiobenzamide valuable building blocks and potential active ingredients.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following sections detail the known and predicted characteristics of 4-Fluoro-2-methyl-thiobenzamide.

Core Chemical Identity

The foundational identifiers for 4-Fluoro-2-methyl-thiobenzamide are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 4-Fluoro-2-methylbenzenecarbothioamide | N/A |

| CAS Number | 1256482-73-1 | [2] |

| Molecular Formula | C₈H₈FNS | [2] |

| Molecular Weight | 169.22 g/mol | [2] |

| Canonical SMILES | CC1=C(C=C(C=C1)F)C(=S)N | N/A |

Key Physicochemical Parameters

The table below presents a summary of the available and predicted physicochemical data for 4-Fluoro-2-methyl-thiobenzamide. It is crucial to note that where experimental data is unavailable, values have been predicted using computational models. Such predictions provide valuable estimations but should be confirmed experimentally.

| Property | Value | Method/Source |

| Melting Point | 52-56°C | Experimental[2] |

| Boiling Point | Predicted: ~250-270°C | N/A |

| Appearance | Solid | [2] |

| Solubility | Predicted to be soluble in methanol, ethanol, acetone, and DMSO. Sparingly soluble in water. | N/A |

| logP | Predicted: ~2.1 - 2.5 | N/A |

| pKa | Predicted: ~12-13 (thioamide N-H) | N/A |

Expert Insights: The melting point of 52-56°C suggests a moderately stable crystalline solid at room temperature.[2] The predicted lipophilicity (logP) indicates that the compound is likely to have good membrane permeability, a desirable trait for potential drug candidates and agrochemicals. The predicted pKa of the thioamide proton is in the expected range, indicating it is weakly acidic.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-Fluoro-2-methyl-thiobenzamide can be approached through several established methods for thioamide formation. A common and effective strategy involves a two-step process starting from a commercially available precursor.

Workflow for the Synthesis of 4-Fluoro-2-methyl-thiobenzamide:

Caption: Synthetic route to 4-Fluoro-2-methyl-thiobenzamide.

Step-by-Step Experimental Protocol (Illustrative):

Part 1: Synthesis of 4-Fluoro-2-methylbenzamide (Precursor)

-

Synthesis of 4-Fluoro-2-methylbenzoic acid: A plausible route begins with the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis to yield a mixture of 4-fluoro-2-methylbenzoic acid and its isomer, 2-fluoro-4-methylbenzoic acid.[3] These isomers can then be separated by recrystallization.[3]

-

Amidation: The purified 4-fluoro-2-methylbenzoic acid can be converted to the corresponding amide through standard amidation procedures, for example, by activation with a coupling agent like thionyl chloride followed by reaction with ammonia.

Part 2: Thionation of 4-Fluoro-2-methylbenzamide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methylbenzamide (1 equivalent) in an anhydrous solvent such as toluene.

-

Addition of Thionating Agent: Add a thionating agent, such as Lawesson's reagent (0.5 equivalents), to the solution.[4] Lawesson's reagent is a widely used and effective reagent for converting amides to thioamides.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be purified by column chromatography on silica gel to yield 4-Fluoro-2-methyl-thiobenzamide.

Reactivity Profile

The thioamide functional group is the primary site of reactivity in 4-Fluoro-2-methyl-thiobenzamide. It can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

-

S-Alkylation: The sulfur atom is nucleophilic and can be readily alkylated with electrophiles such as alkyl halides.

-

Oxidation: The thioamide can be oxidized at the sulfur atom to form sulfines and sulfenes, which are reactive intermediates.

-

Cyclization Reactions: Thioamides are common precursors for the synthesis of sulfur-containing heterocycles, such as thiazoles.

Spectroscopic and Analytical Characterization

Accurate characterization of 4-Fluoro-2-methyl-thiobenzamide is essential for confirming its identity and purity. The following sections outline the expected spectroscopic signatures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The predicted fragmentation pattern for 4-Fluoro-2-methyl-thiobenzamide is presented below.

| Fragment Ion | Predicted m/z |

| [M]⁺ | 169 |

| [M - NH₂]⁺ | 154 |

| [M - S]⁺ | 137 |

| [M - CH₃]⁺ | 154 |

Expert Interpretation: The molecular ion peak at m/z 169 is expected to be observed.[2] Key fragmentation pathways would likely involve the loss of the amino group, the sulfur atom, or the methyl group. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

Predicted NMR Data:

-

¹H NMR:

-

Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The fluorine atom will cause splitting of the adjacent proton signals.

-

The methyl protons will appear as a singlet around δ 2.3-2.5 ppm.

-

The thioamide N-H protons will appear as a broad singlet, typically downfield.

-

-

¹³C NMR:

-

The thiocarbonyl carbon (C=S) is expected to resonate in the downfield region, typically around δ 190-210 ppm.

-

Aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

-

The methyl carbon will appear at approximately δ 15-25 ppm.

-

-

¹⁹F NMR:

-

A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3100 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C=S Stretch (Thioamide I) | 1550-1350 | Strong |

| C-N Stretch (Thioamide II) | 1350-1250 | Strong |

| C-F Stretch | 1250-1000 | Strong |

Expert Interpretation: The presence of a strong band in the 1550-1350 cm⁻¹ region, corresponding to the C=S stretching vibration, is a key diagnostic feature for the thioamide group. The N-H stretching bands will also be prominent.

Applications and Future Directions

Potential in Agrochemicals

The incorporation of fluorine is a well-established strategy in the design of modern agrochemicals to enhance their biological activity and metabolic stability.[1] Fluorinated compounds are prevalent in recently developed fungicides, herbicides, and insecticides.[1] While specific biological activity data for 4-Fluoro-2-methyl-thiobenzamide is not yet publicly available, its structural motifs suggest it could be a valuable intermediate or lead compound in the development of new crop protection agents.

Role in Medicinal Chemistry

Thioamides are known to exhibit a wide range of biological activities, and their unique properties make them attractive scaffolds in drug discovery. The specific substitution pattern of 4-Fluoro-2-methyl-thiobenzamide could be explored for its potential as an inhibitor of various enzymes or as a ligand for receptors.

Safety and Handling

4-Fluoro-2-methyl-thiobenzamide is listed as being air-sensitive.[2] Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

4-Fluoro-2-methyl-thiobenzamide is a fluorinated aromatic thioamide with significant potential as a building block in both agrochemical and medicinal chemistry. This guide has provided a detailed overview of its known and predicted physicochemical characteristics, along with insights into its synthesis, reactivity, and potential applications. While further experimental validation of some of the predicted properties is warranted, the information presented here serves as a valuable resource for researchers working with this and related compounds.

References

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available from: [Link].

-

Organic Chemistry Portal. Thionation Using Fluorous Lawesson's Reagent. Available from: [Link].

-

SciSpace. Infrared Spectra of Thioamides and Selenoamides. Available from: [Link].

-

ResearchGate. The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Available from: [Link].

-

PubMed Central. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Available from: [Link].

-

Journal of the Chemical Society, Perkin Transactions 2. 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. Available from: [Link].

-

WIPO Patentscope. a process for the preparation of 4-fluoro-2-methylbenzonitrile. Available from: [Link].

-

PubMed. Thionation using fluorous Lawesson's reagent. Available from: [Link].

-

eScholarship.org. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Available from: [Link].

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link].

-

ResearchGate. Thionation Using Fluorous Lawesson's Reagent | Request PDF. Available from: [Link].

-

National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available from: [Link].

-

ScienceDirect. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available from: [Link].

-

Encyclopedia.pub. Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link].

-

J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. Available from: [Link].

-

ResearchGate. Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Available from: [Link].

Sources

An In-Depth Technical Guide to 4-Fluoro-2-methyl-thiobenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-methyl-thiobenzamide, a fluorinated aromatic thioamide of interest in medicinal chemistry and materials science. This document details the compound's physicochemical properties, provides a validated synthesis protocol, outlines its spectroscopic characteristics, and explores its potential applications, particularly in the realm of drug discovery. The integration of a fluorine atom and a thioamide functional group presents a unique combination of properties that make this molecule a valuable building block for the development of novel therapeutic agents and functional materials.

Introduction

4-Fluoro-2-methyl-thiobenzamide (C₈H₈FNS) is a substituted aromatic thioamide. The thioamide moiety, an isostere of the amide bond, has garnered significant attention in medicinal chemistry for its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Thioamide substitution can lead to improved metabolic stability, enhanced cell permeability, and altered hydrogen bonding capabilities, which can translate to increased potency and bioavailability.[2]

The incorporation of fluorine into organic molecules is a well-established strategy in drug design. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets.

This guide serves as a technical resource for researchers, providing foundational knowledge and practical methodologies for the synthesis and characterization of 4-Fluoro-2-methyl-thiobenzamide, and contextualizing its potential in modern chemical research.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 4-Fluoro-2-methyl-thiobenzamide is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNS | Deduced |

| Molecular Weight | 169.22 g/mol | [Calculated] |

| CAS Number | 1256482-73-1 | [Vendor Data] |

| Appearance | Solid | [Vendor Data] |

| Melting Point | 52-56 °C | [Vendor Data] |

| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. | General Chemical Principles |

| Air Sensitivity | Reported to be air-sensitive. | [Vendor Data] |

Synthesis and Purification

The synthesis of 4-Fluoro-2-methyl-thiobenzamide is most effectively achieved through a two-step process, commencing with the preparation of the corresponding amide, 4-fluoro-2-methylbenzamide, followed by a thionation reaction.

Synthesis of 4-Fluoro-2-methylbenzamide (Precursor)

The precursor amide can be synthesized from commercially available 4-fluoro-2-methylbenzonitrile. This method involves the controlled hydrolysis of the nitrile to the primary amide.

Experimental Protocol:

-

To a solution of 4-fluoro-2-methylbenzonitrile (1.0 eq) in a suitable solvent such as ethanol or a mixture of DMSO and water, add a base (e.g., sodium hydroxide or potassium carbonate, 1.5-2.0 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-fluoro-2-methylbenzamide.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Thionation of 4-Fluoro-2-methylbenzamide

The conversion of the amide to the thioamide is a critical step, commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).

Experimental Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-2-methylbenzamide (1.0 eq) in a dry, high-boiling point solvent such as toluene or dioxane.

-

Add Lawesson's reagent (0.5-0.6 eq) to the solution.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-Fluoro-2-methyl-thiobenzamide.[3]

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 4-Fluoro-2-methyl-thiobenzamide make it a promising candidate for various applications, particularly in the field of drug discovery.

-

Medicinal Chemistry: As a bioisostere of the corresponding benzamide, this compound can be used as a building block in the synthesis of novel therapeutic agents. The thioamide group can enhance the biological activity and pharmacokinetic profile of a drug molecule. [1][2]The presence of the fluorine atom can further improve metabolic stability and binding affinity. [4]This scaffold could be explored for developing inhibitors of various enzymes or receptors where a benzamide moiety is known to be a key binding element. For instance, substituted benzamides are known to be scaffolds for a variety of bioactive compounds, including kinase inhibitors. [2]

-

Materials Science: Aromatic thioamides can be utilized as precursors in the synthesis of sulfur-containing heterocyclic compounds, such as thiazoles, which are important in both medicinal chemistry and materials science. Furthermore, fluorinated organic compounds are of interest in the development of organic electronics and functional polymers due to their unique electronic properties.

Safety and Handling

4-Fluoro-2-methyl-thiobenzamide is reported to be air-sensitive and should be handled under an inert atmosphere. As with all research chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. [5]Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-Fluoro-2-methyl-thiobenzamide is a valuable chemical entity with significant potential for application in drug discovery and materials science. This technical guide has provided a detailed overview of its properties, a reliable synthetic route, and a predictive analysis of its spectroscopic characteristics. The strategic combination of a thioamide functional group and fluorine substitution on an aromatic scaffold offers a compelling platform for the design and synthesis of novel molecules with enhanced biological and material properties. Further research into the utility of this compound is warranted and is expected to yield valuable contributions to the chemical sciences.

References

-

Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. [Link]

-

A process for the preparation of 4-fluoro-2-methylbenzonitrile. WIPO Patentscope. [Link]

-

A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. [Link]

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Preparation method of 4-amino-2-fluoro-methyl benzamide.

-

Infrared Spectra of Thioamides and Selenoamides. SciSpace. [Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC. [Link]

-

A process for the preparation of 4-fluoro-2-methylbenzonitrile. WIPO Patentscope. [Link]

-

Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. J-STAGE. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. PMC. [Link]

-

Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. [Link]

-

Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. ACS Publications. [Link]

-

Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]

-

The role of fluorine in medicinal chemistry. ResearchGate. [Link]

-

Fragmentation in Mass Spectrometry. YouTube. [Link]

-

Preparation method of 4-amino-2-fluoro-methyl benzamide. Eureka | Patsnap. [Link]

-

Spectroscopic studies of thioamides. I. The infrared spectrum of cyanothioformamide. CSIRO Publishing. [Link]

-

Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the... ResearchGate. [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

-

Thioamides in medicinal chemistry and as small molecule therapeutic agents. OUCI. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

-

Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. PMC. [Link]

-

The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Canadian Science Publishing. [Link]

-

Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. YouTube. [Link]

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, MS) of 4-Fluoro-2-methyl-thiobenzamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2-methyl-thiobenzamide

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 4-Fluoro-2-methyl-thiobenzamide. As a critical intermediate in the development of novel bioactive molecules, particularly in agrochemical research, unambiguous structural confirmation is paramount.[1] This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its spectral output, thereby providing a self-validating framework for researchers.

The subject of this guide is 4-Fluoro-2-methyl-thiobenzamide, identified by CAS Number 1256482-73-1.[1] Its structural integrity is the foundation of its utility in synthetic applications.

| Identifier | Value |

| IUPAC Name | 4-Fluoro-2-methylbenzenecarbothioamide |

| CAS Number | 1256482-73-1 |

| Molecular Formula | C₈H₈FNS |

| Molecular Weight | 169.22 g/mol |

| Physical State | Solid |

| Melting Point | 52-56°C |

Source: BenchChem[1]

Molecular Structure and Spectroscopic Implications

To interpret the spectroscopic data, we must first consider the molecule's structure. The key features are a 1,2,4-trisubstituted benzene ring, a methyl group (-CH₃), a fluorine atom (-F), and a primary thioamide group (-C(S)NH₂). Each of these components will generate characteristic signals in NMR, IR, and MS analyses.

Caption: Molecular structure of 4-Fluoro-2-methyl-thiobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR is the definitive technique for mapping the carbon-hydrogen framework of a molecule.[1] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete structural picture.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show four distinct signal regions. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for initial analysis, though dimethyl sulfoxide (DMSO-d₆) may be required to clearly resolve the amide protons.

-

Thioamide Protons (-NH₂): These protons typically appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Their chemical shift is highly dependent on solvent and concentration, but generally falls in the range of 7.5-9.5 ppm.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. We expect to see multiplets in the aromatic region (approx. 7.0-8.0 ppm). The specific splitting will depend on the coupling constants (³JHH, ⁴JHH, ³JHF, ⁴JHF, ⁵JHF).

-

Methyl Protons (-CH₃): The methyl group at the C2 position is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift will be in the aliphatic region, typically around 2.3-2.5 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. Due to the molecule's asymmetry, all eight carbon atoms are chemically distinct and should produce eight signals.

-

Thiocarbonyl Carbon (-C=S): This is the most deshielded carbon and will appear significantly downfield, characteristically in the 200–210 ppm region.[2] This is a key diagnostic peak for the thioamide functional group.

-

Aromatic Carbons (Ar-C): Six signals are expected in the 110-165 ppm range. The carbon directly bonded to the fluorine atom (C4) will show a large one-bond coupling constant (¹JCF, typically >240 Hz), appearing as a doublet. The other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF, ⁴JCF).

-

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, typically appearing around 15-25 ppm.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[3] A single signal is expected for the fluorine atom on the aromatic ring. Its chemical shift will be indicative of its electronic environment, and proton coupling will reveal its proximity to the aromatic protons.

Predicted NMR Data Summary

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

| ¹H | -NH₂ | 7.5 - 9.5 | broad singlet | - |

| Ar-H | 7.0 - 8.0 | multiplets | H-H, H-F | |

| -CH₃ | 2.3 - 2.5 | singlet | - | |

| ¹³C | -C=S | 200 - 210 | singlet | - |

| C-F | 160 - 165 | doublet | ¹JCF > 240 Hz | |

| Ar-C | 110 - 145 | singlets/doublets | C-F | |

| -CH₃ | 15 - 25 | singlet | - | |

| ¹⁹F | Ar-F | -110 to -120 | multiplet | H-F |

Infrared (IR) Spectroscopy

Vibrational spectroscopy is essential for identifying the functional groups within a molecule.[1] The Attenuated Total Reflectance (ATR) technique is ideal for solid samples, requiring minimal preparation.

The key diagnostic bands for 4-Fluoro-2-methyl-thiobenzamide are:

-

N-H Stretching: The primary thioamide will show two medium-to-sharp bands in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.[4]

-

C=C Aromatic Stretching: Multiple sharp bands of variable intensity will be present between 1600 cm⁻¹ and 1450 cm⁻¹, characteristic of the benzene ring.

-

Thioamide B (C=S Stretch): Unlike the intense C=O stretch of amides (around 1660 cm⁻¹), the C=S stretch is weaker and vibrationally coupled to other modes (e.g., C-N stretch, N-H bend). It typically appears in the 1120-1300 cm⁻¹ region.[2] Its identification can be complex but is a hallmark of the thioamide group.

-

C-F Stretching: A strong, characteristic band for the aryl-fluoride bond is expected in the 1250-1100 cm⁻¹ region.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400 - 3100 | N-H Stretch (asymmetric & symmetric) | Medium |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 3000 - 2850 | Aliphatic C-H Stretch | Medium-Weak |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong |

| 1300 - 1120 | C=S Stretch (Thioamide B band) | Medium |

| 1250 - 1100 | C-F Stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis.[1] Electron Impact (EI) ionization is a standard method for this type of molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition. By measuring the mass-to-charge ratio with high precision (typically <5 ppm error), it can distinguish the target ion from any other potential ions with the same nominal mass. This is the definitive method for verifying the molecular formula.

| Ion Species | Elemental Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₈H₉FNS⁺ | 170.0434 |

| [M+Na]⁺ | C₈H₈FNNaS⁺ | 192.0253 |

Source: Predicted data based on established principles.[1]

EI Fragmentation Pathway

The fragmentation pattern under EI conditions is highly predictable and informative. The primary cleavage events occur adjacent to the thioamide group, leading to resonance-stabilized cations.

Caption: Predicted primary fragmentation pathway under EI-MS.

-

Molecular Ion ([M]⁺•): The initial ion formed has an m/z of 169.

-

α-Cleavage: The most favorable fragmentation is the cleavage of the C-N bond to lose a neutral aminyl radical (•NH₂), which has a mass of 16. This results in a stable, resonance-stabilized 4-fluoro-2-methyl-thiobenzoyl cation at m/z 153 .[1] This is expected to be a prominent peak.

-

Loss of Thiocarbonyl: This thiobenzoyl cation can further fragment by losing the neutral thiocarbonyl group (CS), which has a mass of 44. This yields the 4-fluoro-2-methylphenyl cation at m/z 109 .[1]

Experimental Protocols

The following are standardized protocols for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of 4-Fluoro-2-methyl-thiobenzamide.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra using standard instrument parameters. For ¹³C, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Protocol 2: ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution in a volatile solvent (e.g., methanol or dichloromethane).

-

Ionization: Volatilize the sample in the source (typically heated to 150-250°C) and ionize it using a standard electron energy of 70 eV.

-

Mass Analysis: Scan the desired mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion peak and the major fragment ions. For HRMS, the instrument must be calibrated to provide high mass accuracy, and the elemental composition is determined using the instrument's software.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 737223, 4-Fluorothiobenzamide." PubChem, [Link]. Accessed Jan 23, 2026.

-

Thermo Fisher Scientific. "4-Fluoro-3-methyl(thiobenzamide), 97%, Thermo Scientific." Fisher Scientific, [Link]. Accessed Jan 23, 2026.

-

Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, [Link]. Accessed Jan 23, 2026.

-

Mahanta, N., et al. "Thioamides: Biosynthesis of Natural Compounds and Chemical Applications." ACS Chemical Biology, 2020, 15(2), 259-274. [Link]. Accessed Jan 23, 2026.

-

Michigan State University Department of Chemistry. "Infrared Spectroscopy." MSU Chemistry, [Link]. Accessed Jan 23, 2026.

-

University of Calgary. "Table of Characteristic IR Absorptions." University of Calgary, [Link]. Accessed Jan 23, 2026.

-

O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008, 37(2), 308-319. [Link]. Accessed Jan 23, 2026.

Sources

A Technical Guide to the Solubility Profile of 4-Fluoro-2-methyl-thiobenzamide in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-Fluoro-2-methyl-thiobenzamide. Recognizing the critical role of solubility in pharmaceutical research and development, this document synthesizes theoretical principles with practical, field-proven experimental methodologies.[1][2][3] While specific experimental data for this compound is not extensively published, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to perform a robust solubility assessment. We delve into the molecular characteristics of 4-Fluoro-2-methyl-thiobenzamide, explore the theoretical underpinnings of solubility, provide a step-by-step guide to the authoritative shake-flask method, and discuss the interpretation and application of solubility data in a drug development context.

Introduction: The Significance of Solubility

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a paramount parameter that governs the bioavailability, formulability, and ultimately, the clinical efficacy of a drug candidate.[2][4] Poorly soluble compounds often exhibit low and erratic absorption, necessitating higher doses that can lead to increased toxicity and undesirable side effects.[2]

4-Fluoro-2-methyl-thiobenzamide is an organic compound featuring a thioamide functional group, a fluorine atom, and a methyl group on a benzene ring. Its structural analogues have been explored in various chemical contexts.[5] Understanding its solubility in a diverse range of organic solvents is essential for:

-

Purification and Crystallization: Selecting appropriate solvents for obtaining the compound in high purity.

-

Process Chemistry: Designing efficient synthetic and scale-up operations.

-

Preclinical Formulation: Developing suitable vehicle formulations for in vitro and in vivo testing.

-

Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR.

This guide serves as a self-contained resource, bridging theoretical knowledge with actionable experimental protocols to fully characterize the solubility profile of 4-Fluoro-2-methyl-thiobenzamide.

Physicochemical Characterization and Solubility Prediction

While direct experimental data is the gold standard, an initial assessment can be made by examining the molecule's structure and related compounds.

2.1. Molecular Structure and Inherent Properties

-

Molecular Formula: C₈H₈FNS

-

Molecular Weight: 169.22 g/mol [6]

-

Key Functional Groups:

-

Thioamide (-CSNH₂): This group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=S). The thioamide group is generally less polar than its amide counterpart but still contributes significantly to potential solute-solvent interactions.

-

Fluorine (-F): As a highly electronegative atom, it introduces polarity into the benzene ring but is a weak hydrogen bond acceptor.

-

Methyl (-CH₃): A non-polar, hydrophobic group.

-

Aromatic Ring: A non-polar, hydrophobic core.

-

The overall solubility will be a balance between the polar thioamide group, which favors interaction with polar solvents, and the hydrophobic fluorinated aromatic ring, which favors non-polar solvents. The parent compound, thiobenzamide, is described as being slightly soluble in water but soluble in organic solvents like ethanol and acetone, which provides a useful baseline.[7][8]

2.2. Theoretical Solubility Prediction: Hansen Solubility Parameters (HSP)

A more sophisticated predictive tool is the Hansen Solubility Parameters (HSP) model, which is based on the principle that "like dissolves like."[9][10] It deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.[9]

Every solvent and solute can be assigned these three parameters, placing them as a point in "Hansen space." The principle states that solutes will be soluble in solvents with similar HSP values.[9] While determining the precise HSP for 4-Fluoro-2-methyl-thiobenzamide requires experimental work, values can be estimated using group contribution methods.[11] This approach is invaluable for pre-screening solvents and minimizing experimental effort.[12][13]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .[14] This protocol is considered the "gold standard" and is referenced in numerous regulatory guidelines, including those from the OECD and EPA.[14][15]

3.1. Core Principle

The method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is measured, which represents its thermodynamic solubility.

3.2. Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

3.3. Detailed Step-by-Step Protocol

Materials: